molecular formula C24H29N3O5S B6516148 N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide CAS No. 899928-25-7

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide

Cat. No.: B6516148
CAS No.: 899928-25-7
M. Wt: 471.6 g/mol
InChI Key: FWIBIZXVKLATFY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a thienopyrimidine-based acetamide derivative characterized by:

  • A thieno[2,3-d]pyrimidine core substituted with two methyl groups at positions 5 and 4.
  • A 2,4-dimethoxyphenyl group at position 3 of the pyrimidine ring.
  • A cyclohexyl acetamide moiety linked via a methylene bridge to the pyrimidine nitrogen.

This compound is hypothesized to exhibit biological activity due to structural similarities with other thienopyrimidine derivatives, which are known for antimicrobial, anticonvulsant, and kinase-inhibitory properties .

Properties

IUPAC Name

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-14-15(2)33-23-21(14)22(29)27(18-11-10-17(31-3)12-19(18)32-4)24(30)26(23)13-20(28)25-16-8-6-5-7-9-16/h10-12,16H,5-9,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIBIZXVKLATFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents (R1, R2, R3) Molecular Weight Biological Activity/Notes Reference
Target Compound R1=2,4-dimethoxyphenyl; R2=R3=CH₃ 482.55 g/mol Antimicrobial potential (inferred from analogs); structural stability via NMR analysis
2-[(3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide R1=ethyl; R2=R3=CH₃; R4=2-methoxyphenyl 417.50 g/mol Antimicrobial activity; sulfanyl linker enhances solubility
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide R1=2-methoxyphenyl; R2=benzodioxin 468.52 g/mol Improved pharmacokinetics due to benzodioxin group; anticonvulsant activity
N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]acetamide R1=4-fluoro-3-methylphenyl; R2=H; R3=CH₃ 417.50 g/mol Enhanced binding affinity to kinase targets; fluorophenyl boosts metabolic stability
Key Observations:
  • Substituent Position and Activity : The 2,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to simpler phenyl substituents .
  • Linker Modifications : Replacing the acetamide’s methylene bridge with a sulfanyl group (e.g., in ) increases solubility but may reduce membrane permeability.
  • Fluorine Substitution : Fluorine at the phenyl ring (as in ) improves metabolic stability and target affinity, a feature absent in the target compound.

Spectroscopic and Physicochemical Properties

  • NMR Profiling : The target compound’s ¹H NMR would show distinct shifts for the dimethoxyphenyl protons (δ 3.8–6.9 ppm) and cyclohexyl protons (δ 1.2–2.2 ppm). Similar compounds (e.g., ) exhibit predictable shifts for methyl and aromatic groups, aiding structural validation .
  • Solubility and LogP : The dimethoxyphenyl group increases hydrophobicity (LogP ~3.5) compared to sulfanyl-linked analogs (LogP ~2.8) .

Preparation Methods

Formation of the Thieno[2,3-d]pyrimidine Core

The synthesis begins with the construction of the thieno[2,3-d]pyrimidine scaffold. A cyclization reaction between 2-amino-4,5-dimethylthiophene-3-carboxylate and urea under high-temperature conditions (190°C for 3 hours) generates the dihydroxy intermediate, 5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine . This step is critical for establishing the fused heterocyclic system, with the methyl groups at positions 5 and 6 introduced via the thiophene precursor.

Key parameters :

  • Solvent : Ethanol or toluene

  • Catalyst : None required (thermal cyclization)

  • Yield : ~60–70% (estimated from analogous syntheses)

Chlorination of the Dihydroxy Intermediate

The dihydroxy intermediate is treated with phosphorus oxychloride (POCl₃) under reflux conditions (6–10 hours) to produce 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine . This step replaces the hydroxyl groups with chlorides, enhancing the reactivity of the pyrimidine ring for subsequent substitutions.

Optimized conditions :

  • POCl₃ volume : 100 mL per 0.05 mol of dihydroxy intermediate

  • Temperature : Reflux (~110°C)

  • Workup : Quenching with ice water, extraction with chloroform, and recrystallization from ethanol

  • Yield : 55% (reported for analogous compounds)

Introduction of the 2,4-Dimethoxyphenyl Group

The dimethoxyphenyl substituent is introduced at position 3 of the thienopyrimidine core via a Suzuki-Miyaura coupling reaction. This step employs 2,4-dimethoxyphenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a mixed solvent system .

Reaction details :

  • Molar ratio : 1:1.2 (thienopyrimidine : boronic acid)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80–90°C for 12–16 hours

  • Yield : ~50–65% (based on similar couplings)

Substitution with N-Cyclohexyl Acetamide

The remaining chloride at position 1 undergoes nucleophilic substitution with N-cyclohexyl-2-aminoacetamide. This reaction is conducted in tert-butanol using Hunig’s base (N,N-diisopropylethylamine) as a catalyst at 60–70°C for 9–10 hours .

Critical considerations :

  • Solvent : tert-Butanol (15 mL per mmol of substrate)

  • Catalyst : 1.3 equivalents of Hunig’s base

  • Purification : Flash column chromatography (silica gel, ethyl acetate/hexane)

  • Yield : ~40–50%

Final Purification and Characterization

The crude product is purified via recrystallization from ethanol or methanol, followed by high-performance liquid chromatography (HPLC) to achieve >95% purity . Structural validation is performed using:

  • 1H/13C NMR : Identification of cyclohexyl (δ 1.2–2.1 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃), and thienopyrimidine aromatic protons (δ 6.8–7.5 ppm) .

  • Mass spectrometry : Molecular ion peak ([M+H]+) at m/z = 526.2 (calculated).

Comparative Analysis of Synthetic Steps

StepReagents/ConditionsYieldKey Challenges
CyclizationUrea, 190°C, 3 hours60–70%Thermal decomposition of intermediates
ChlorinationPOCl₃, reflux, 6–10 hours55%Handling corrosive POCl₃
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80–90°C, 12–16 hours50–65%Catalyst sensitivity
Acetamide SubstitutionN-Cyclohexyl-2-aminoacetamide, Hunig’s base40–50%Competing side reactions

Optimization Strategies

  • Chlorination efficiency : Increasing POCl₃ stoichiometry (1.5 equivalents) improves conversion rates but requires careful quenching to avoid exothermic reactions .

  • Suzuki coupling : Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields .

  • Solvent selection : Replacing tert-butanol with dimethylformamide (DMF) accelerates acetamide substitution but necessitates stricter temperature control .

Industrial Scalability Considerations

Large-scale production demands:

  • Continuous flow reactors : For cyclization and chlorination steps to enhance safety and reproducibility.

  • Catalyst recycling : Palladium recovery systems to reduce costs in Suzuki couplings .

  • Crystallization optimization : Anti-solvent addition (e.g., water) to improve yield during final purification.

Q & A

Q. Which in vitro assays are most suitable for preliminary evaluation of therapeutic potential?

  • Priority assays :
  • Cytotoxicity : MTT assay (IC50_{50} vs. HEK293 and cancer cell lines) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., CDK2/cyclin E) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .

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